1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a heterocyclic compound with a complex structure. Its chemical formula is C24H20N2O, and it belongs to the pyrazoline derivative family. Pyrazolines are nitrogen-based hetero-aromatic ring compounds that have attracted attention due to their biological and pharmacological activities .
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound
Chemical Reactions Analysis
1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions at specific positions may occur. Common reagents and conditions depend on the specific reaction, but detailed information remains scarce.
Scientific Research Applications
Chemistry:
Drug Development: Researchers explore its potential as a scaffold for designing new drugs due to its unique structure.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Neurotoxicity Studies: Investigating its effects on acetylcholinesterase (AchE) activity and oxidative stress in organisms.
Antimicrobial Properties: Similar pyrazoline derivatives have shown antimicrobial potential.
Materials Science:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data on this specific compound, its uniqueness lies in its intricate structure. Similar compounds include other pyrazolines and related heterocycles.
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-oxo-N,6-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-23-17-9-15-21-24(23)25(18-10-3-1-4-11-18)29(22-16-8-7-14-20(22)28-21)26(31)27-19-12-5-2-6-13-19/h1-8,10-14,16,25,28H,9,15,17H2,(H,27,31) |
InChI Key |
IIZZODVSJQGBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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